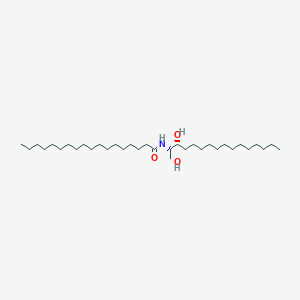
N-stearoylhexadecasphinganine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-stearoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as stearoyl (octadecanoyl). It is a N-acylhexadecasphinganine and a Cer(d34:0). It derives from an octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity in Neuronal Cells
N-stearoylhexadecasphinganine is related to 3-ketosphinganine synthase activity in rat cerebellar granule cells. The enzyme activity with stearoyl-CoA, a precursor of C20-sphinganine, increases during cell differentiation and aging. This finding aligns with the increase in ganglioside species containing C20-sphingosine during both cell differentiation and aging (Chigorno et al., 1997).
Pharmacological Properties of Related Alkaloids
While not directly about N-stearoylhexadecasphinganine, research into quinoline and quinazoline alkaloids shows their significant bioactivities, including antitumor, antimalarial, and antibacterial effects. This highlights the potential broad spectrum of biological activities in related compounds (Shang et al., 2018).
Glycosides Studies
Research on a novel glycoside and a new cerebroside, which are structurally related to sphinganine derivatives, suggests the diversity and complexity of natural compounds and their potential applications in medicinal chemistry (Liu et al., 1998).
Ceramide-mediated Biological Processes
Studies have shown that ceramides, which are derivatives of sphinganine, play a role in insulin resistance and cognitive-motor functions. This indicates the importance of sphinganine derivatives in understanding metabolic and neurological disorders (de la Monte et al., 2010).
Eigenschaften
Produktname |
N-stearoylhexadecasphinganine |
|---|---|
Molekularformel |
C34H69NO3 |
Molekulargewicht |
539.9 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35-32(31-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |
InChI-Schlüssel |
LNDIPJDWEYOMHO-JHOUSYSJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



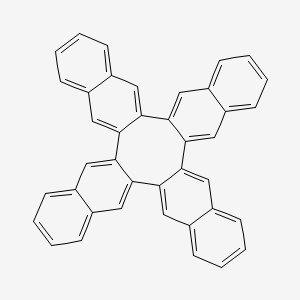
![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
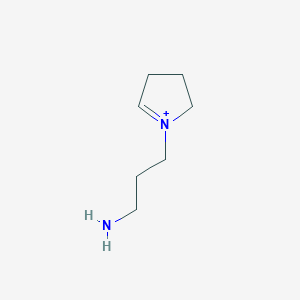

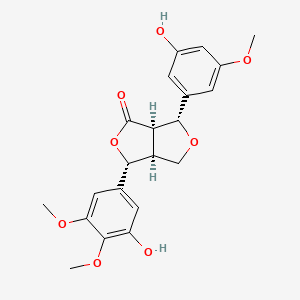

![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
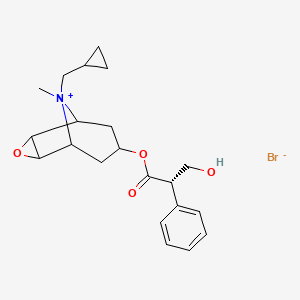

![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)

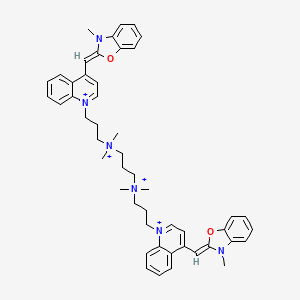
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)